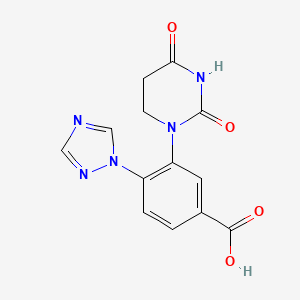![molecular formula C9H12ClNO3 B13482982 methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is a chemical compound with a unique structure that combines a furo[2,3-c]pyridine ring system with a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furo[2,3-c]pyridine derivative with a methylating agent in the presence of a base to form the desired ester. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux and solvents such as ethanol, tetrahydrofuran, or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .
Wissenschaftliche Forschungsanwendungen
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride: This compound has a similar structure but with a thieno ring instead of a furo ring.
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound features a furo[3,2-b]pyrrole ring system and a carboxylic acid group.
Uniqueness
Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is unique due to its specific ring system and ester functionality, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12ClNO3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
methyl 4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7;/h2-3,7,10H,4-5H2,1H3;1H |
InChI-Schlüssel |
CDSFXAXZZQWIKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1)OC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


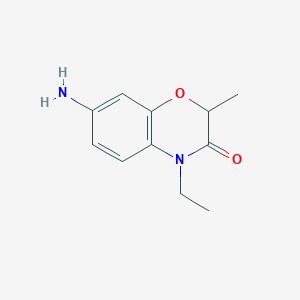
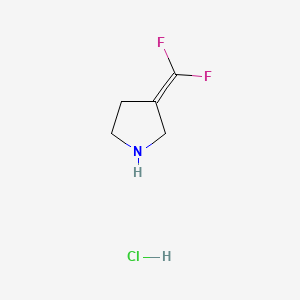

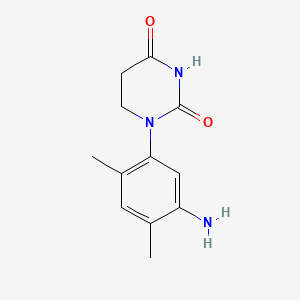
![2-Azaspiro[4.4]nonan-7-one](/img/structure/B13482932.png)
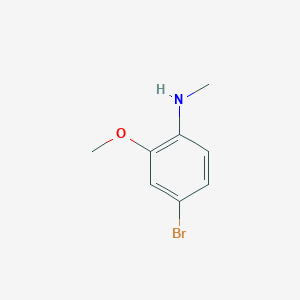
![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
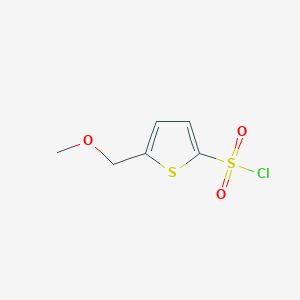

![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
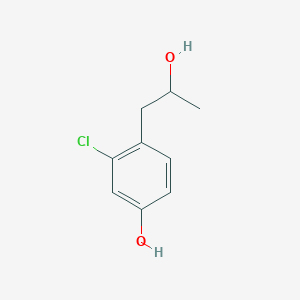
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
